molecular formula C10H13ClN2O B1601776 N-Tert-butyl-2-chloroisonicotinamide CAS No. 588694-28-4

N-Tert-butyl-2-chloroisonicotinamide

Cat. No.: B1601776
CAS No.: 588694-28-4
M. Wt: 212.67 g/mol
InChI Key: AJRNKJBMKLQFIM-UHFFFAOYSA-N
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Description

N-Tert-butyl-2-chloroisonicotinamide is an organic compound that belongs to the class of isonicotinamides It is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a chlorine atom attached to the second position of the isonicotinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Tert-butyl-2-chloroisonicotinamide typically involves the reaction of 2-chloronicotinic acid with tert-butylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives with different functional groups.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Depending on the nucleophile, products such as N-tert-butyl-2-azidoisonicotinamide or N-tert-butyl-2-thiocyanatoisonicotinamide.

    Oxidation and Reduction Products: Various oxidized or reduced derivatives with altered functional groups.

Scientific Research Applications

N-Tert-butyl-2-chloroisonicotinamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is explored for its use in the development of novel materials with specific properties such as conductivity or fluorescence.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Tert-butyl-2-chloroisonicotinamide involves its interaction with specific molecular targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The chlorine atom can participate in hydrogen bonding or electrostatic interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-Tert-butyl-2-bromoisonicotinamide: Similar structure with a bromine atom instead of chlorine.

    N-Tert-butyl-2-fluoroisonicotinamide: Contains a fluorine atom in place of chlorine.

    N-Tert-butyl-2-iodoisonicotinamide: Features an iodine atom instead of chlorine.

Uniqueness: N-Tert-butyl-2-chloroisonicotinamide is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its halogenated analogs.

Properties

IUPAC Name

N-tert-butyl-2-chloropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-10(2,3)13-9(14)7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRNKJBMKLQFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476035
Record name N-tert-Butyl-2-chloropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588694-28-4
Record name N-tert-Butyl-2-chloropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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